molecular formula C10H12ClNO4S B3071135 N-(3-chlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008026-74-1

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B3071135
CAS No.: 1008026-74-1
M. Wt: 277.73 g/mol
InChI Key: CGIDUVLBGIJSEL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine: is an organic compound that features a 3-chlorophenyl group, a methylsulfonyl group, and an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline, methylsulfonyl chloride, and alanine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and reagents.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and reaction time.

    Purification processes: Including crystallization, filtration, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The 3-chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N-(methylsulfonyl)alanine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(methylsulfonyl)glycine
  • N-(3-chlorophenyl)-N-(methylsulfonyl)valine
  • N-(3-chlorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDUVLBGIJSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
Reactant of Route 2
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
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N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
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N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
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N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
Reactant of Route 6
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine

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